molecular formula C11H10ClNOS B8382309 6-Butyryl-7-chlorothieno[3,2-b]pyridine

6-Butyryl-7-chlorothieno[3,2-b]pyridine

Cat. No. B8382309
M. Wt: 239.72 g/mol
InChI Key: NIYKLCDOTPBTEC-UHFFFAOYSA-N
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Patent
US04935431

Procedure details

6-Butyrylthieno[3,2-b]pyridin-7(4H)-one (7.9 g, 0.0357 mol) and phosphorus oxychloride (30 ml) were heated under reflux for 1 hour. After allowing to cool the reaction mixture was poured onto ice basified with concentrated ammonia solution and extracted with dichloromethane (3×150 ml). The combined dichloromethane extracts were dried, filtered and evaporated to dryness to give 6-butyryl-7-chlorothieno[3,2-b]pyridine, 5.5 g. Recrystallization from hexane gave an analytically pure sample, m.p. 78°-80°.
Name
6-Butyrylthieno[3,2-b]pyridin-7(4H)-one
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[C:7](=O)[C:8]2[S:14][CH:13]=[CH:12][C:9]=2[NH:10][CH:11]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].N.P(Cl)(Cl)([Cl:19])=O>>[C:1]([C:6]1[C:7]([Cl:19])=[C:8]2[S:14][CH:13]=[CH:12][C:9]2=[N:10][CH:11]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
6-Butyrylthieno[3,2-b]pyridin-7(4H)-one
Quantity
7.9 g
Type
reactant
Smiles
C(CCC)(=O)C=1C(C2=C(NC1)C=CS2)=O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C=1C(=C2C(=NC1)C=CS2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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